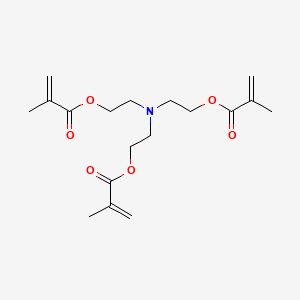

Methacrylic acid, nitrilotriethylene ester

Description

Contextualization within Multifunctional (Meth)acrylate Chemistry

Multifunctional (meth)acrylates are a broad class of monomers characterized by the presence of two or more polymerizable acrylate (B77674) or methacrylate (B99206) functional groups. allnex.comnih.gov These monomers are fundamental building blocks in the synthesis of crosslinked polymers, which exhibit enhanced mechanical strength, thermal stability, and chemical resistance compared to their linear counterparts. nih.gov The versatility of (meth)acrylate chemistry allows for the tailoring of polymer properties by varying the structure of the monomer backbone and the number of functional groups. allnex.com

Historical Trajectories and Evolution of Nitrilotriethylene-Based Monomers

The history of methacrylic esters dates back to the 19th century, with the first synthesis of methacrylic acid. However, the industrial production of methacrylate monomers began in the early 20th century. wikipedia.org The development of multifunctional methacrylates for creating crosslinked polymers followed as the understanding of polymer chemistry grew.

The synthesis of nitrilotriethylene-based monomers, specifically triethanolamine (B1662121) trimethacrylate, has been described in the chemical literature. One method involves the reaction of triethanolamine with methacrylic acid in the presence of a suitable acid catalyst, such as methanesulfonic acid, in a solvent like p-xylene. prepchem.com Another approach is through a transesterification reaction between triethanolamine and a methyl acrylate compound, such as methyl methacrylate, using a catalyst like supported zinc bromide. google.com These synthetic routes provide pathways to this specific trifunctional monomer, allowing for its incorporation into polymer systems. While a detailed historical timeline of the evolution of nitrilotriethylene-based monomers is not extensively documented in readily available literature, their development is intrinsically linked to the broader advancements in the synthesis and application of multifunctional (meth)acrylates for creating specialized polymer networks.

Fundamental Significance in Designing Crosslinked Polymer Architectures

The trifunctional nature of methacrylic acid, nitrilotriethylene ester is of fundamental importance in the design of crosslinked polymer architectures. During polymerization, each of the three methacrylate groups can react and become part of a growing polymer chain. This leads to the formation of a dense, three-dimensional network structure. The efficiency of crosslinking is a critical parameter that influences the final properties of the material. allnex.com

The resulting crosslinked polymers are generally insoluble and infusible, which is advantageous for applications requiring high thermal and solvent resistance. The ability to form such robust networks makes this monomer a valuable component in formulations for coatings, adhesives, and composite materials where durability is paramount. The specific geometry of the nitrilotriethylene core also plays a role in the topology of the polymer network, affecting chain mobility and, consequently, the macroscopic properties of the material.

Overview of Current Research Paradigms and Future Directions

Current research in the field of multifunctional (meth)acrylates is focused on several key areas, including the development of novel monomers with tailored properties, the control of polymerization kinetics and network formation, and the exploration of new applications for these materials. For instance, research into trifunctional methacrylates for dental applications has shown that the molecular structure of the monomer can significantly impact properties such as polymerization shrinkage, water sorption, and flexural strength of the resulting composites. nih.govnih.gov

Future directions in this field are likely to involve the synthesis of novel multifunctional monomers with enhanced performance characteristics, such as improved biocompatibility for medical applications or enhanced thermal stability for use in demanding industrial environments. There is also a growing interest in the development of more sustainable and environmentally friendly monomer synthesis and polymerization processes. The unique structure of this compound, with its tertiary amine core, may also offer opportunities for the development of "smart" polymers that respond to stimuli such as pH, which could be a fruitful area for future research.

Data Tables

Table 1: Properties of this compound and a Related Trifunctional Methacrylate

| Property | This compound | Trimethylolpropane (B17298) Triacrylate (TMPTA) |

| Functionality | Trifunctional Methacrylate | Trifunctional Acrylate wikipedia.org |

| Molecular Formula | C18H27NO6 | C15H20O6 wikipedia.org |

| Molecular Weight | 353.41 g/mol | 296.32 g/mol wikipedia.org |

| Appearance | - | Colorless to yellowish liquid |

| Key Features | High reactivity, potential for pH sensitivity | High crosslink density, fast cure response, good weather and chemical resistance wikipedia.org |

| Primary Applications | Crosslinking agent in polymers | Adhesives, coatings, inks, dental composites wikipedia.org |

Table 2: Comparison of Polymer Properties Derived from Different Functional Methacrylates

| Property | Polymer from Monofunctional Methacrylate (e.g., MMA) | Polymer from Difunctional Methacrylate (e.g., EGDMA) | Polymer from Trifunctional Methacrylate (e.g., Nitrilotriethylene Trimethacrylate) |

| Structure | Linear polymer chains | Crosslinked network | Highly crosslinked, dense network |

| Solubility | Soluble in organic solvents | Swellable but generally insoluble | Insoluble |

| Mechanical Strength | Moderate | High | Very High |

| Thermal Stability | Moderate | High | Very High |

| Typical Applications | Thermoplastics, acrylic glass | Dental resins, hydrogels | High-performance coatings, composites |

Structure

3D Structure

Properties

CAS No. |

13884-43-0 |

|---|---|

Molecular Formula |

C18H27NO6 |

Molecular Weight |

353.4 g/mol |

IUPAC Name |

2-[bis[2-(2-methylprop-2-enoyloxy)ethyl]amino]ethyl 2-methylprop-2-enoate |

InChI |

InChI=1S/C18H27NO6/c1-13(2)16(20)23-10-7-19(8-11-24-17(21)14(3)4)9-12-25-18(22)15(5)6/h1,3,5,7-12H2,2,4,6H3 |

InChI Key |

VREQORRYSHBFFY-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C)C(=O)OCCN(CCOC(=O)C(=C)C)CCOC(=O)C(=C)C |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for Methacrylic Acid, Nitrilotriethylene Ester

Esterification Reactions for Synthesis of Methacrylic Acid, Nitrilotriethylene Ester

Esterification represents a fundamental and widely employed method for the synthesis of this compound. This approach involves the reaction of a carboxylic acid (methacrylic acid) with an alcohol (a nitrilotriethylene derivative), typically in the presence of an acid catalyst to facilitate the reaction and drive it towards the formation of the desired ester.

Direct Esterification with Methacrylic Acid and Nitrilotriethylene Derivatives

Direct esterification is a straightforward method for the synthesis of this compound. This process involves the reaction of triethanolamine (B1662121) with methacrylic acid in the presence of an acid catalyst and a polymerization inhibitor to prevent the premature polymerization of the methacrylate (B99206) groups.

A specific example of this method involves the use of methanesulfonic acid as the catalyst and phenothiazine (B1677639) as the polymerization inhibitor. prepchem.com In a typical procedure, triethanolamine, methacrylic acid, methanesulfonic acid, and phenothiazine are combined in a solvent such as p-xylene. prepchem.com The reaction mixture is then heated to facilitate the esterification process. The use of an organic solvent that forms an azeotrope with water can aid in the removal of water, a byproduct of the reaction, thereby driving the equilibrium towards the formation of the ester. google.com

The stoichiometry of the reactants is a critical factor in this process. To ensure the complete esterification of all three hydroxyl groups of the triethanolamine, an excess of methacrylic acid is often employed.

Transesterification Processes and Catalytic Systems

Transesterification offers an alternative route to direct esterification for the synthesis of this compound. This process involves the reaction of an existing ester, typically a simple alkyl methacrylate such as methyl methacrylate, with triethanolamine. The reaction is driven by the removal of the more volatile alcohol byproduct, in this case, methanol (B129727).

A patented method describes the preparation of triethanolamine acrylate (B77674) compounds through the transesterification of a methyl acrylate compound with triethanolamine. google.com This process can be adapted for the synthesis of the corresponding methacrylate ester. The reaction is carried out in the presence of a catalyst, such as a supported zinc bromide catalyst, and a polymerization inhibitor. google.com The use of a heterogeneous catalyst can simplify the purification process as it can be easily removed by filtration. google.com

The reaction is typically conducted in an organic solvent at elevated temperatures. The choice of solvent and catalyst system is crucial for achieving high conversion and selectivity towards the desired trisubstituted ester.

Optimization of Reaction Conditions: Temperature, Pressure, and Stoichiometry

The optimization of reaction conditions is paramount to achieving high yields and purity of this compound while minimizing side reactions and polymerization. Key parameters that are typically optimized include temperature, pressure, and the stoichiometry of the reactants.

Temperature: The reaction temperature influences the rate of both the desired esterification or transesterification reaction and potential side reactions, including polymerization. For the transesterification of methyl acrylate with triethanolamine, a temperature range of 0 to 90 °C has been reported, with a preferred range of 50 to 90 °C. google.com Higher temperatures generally lead to faster reaction rates, but can also increase the risk of polymerization, even in the presence of an inhibitor. The effect of temperature on the esterification of acrylic acid with ethanol (B145695) has been shown to be a crucial parameter, with an optimal temperature range to maximize conversion while ensuring catalyst stability. researchgate.net

Pressure: Esterification reactions are often carried out under atmospheric pressure. However, applying a vacuum can be beneficial for the removal of volatile byproducts, such as water in direct esterification or methanol in transesterification, which shifts the reaction equilibrium towards the product side. google.com

Stoichiometry: The molar ratio of the reactants plays a significant role in the outcome of the synthesis. In the direct esterification of triethanolamine with methacrylic acid, a molar excess of methacrylic acid is typically used to ensure complete conversion of the triol. For the transesterification of methyl acrylate with triethanolamine, the molar ratio of triethanolamine to the methyl acrylate compound is reported to be in the range of 1:3.0 to 1:15.0. google.com The catalyst concentration is also a key stoichiometric consideration, with a molar ratio of catalyst to the methyl acrylate compound ranging from 0.01% to 20%, and more preferably between 0.1% and 5%. google.com

| Parameter | Direct Esterification | Transesterification |

| Reactants | Triethanolamine, Methacrylic Acid | Triethanolamine, Methyl Methacrylate |

| Catalyst | Methanesulfonic Acid prepchem.com | Supported Zinc Bromide google.com |

| Inhibitor | Phenothiazine prepchem.com | Hydroquinone monomethyl ether, etc. google.com |

| Solvent | p-Xylene prepchem.com | Toluene, Hexane, etc. google.com |

| Temperature | Elevated (specifics not detailed in source) | 0 - 90 °C (preferred 50 - 90 °C) google.com |

| Stoichiometry | Excess Methacrylic Acid | Triethanolamine:Methyl Methacrylate (1:3.0 - 1:15.0) google.com |

Precursor Chemistry and Synthesis of Nitrilotriethylene Scaffolds

The primary precursor for the synthesis of this compound is the nitrilotriethylene scaffold, commonly known as triethanolamine (TEA). Triethanolamine is a tertiary amine and a triol, with the chemical formula N(CH₂CH₂OH)₃. wikipedia.org

Triethanolamine is produced industrially through the reaction of ethylene (B1197577) oxide with aqueous ammonia (B1221849). wikipedia.org This reaction also yields monoethanolamine (MEA) and diethanolamine (B148213) (DEA) as byproducts. The ratio of these products can be controlled by adjusting the stoichiometry of the reactants. wikipedia.org An excess of ammonia will favor the formation of the primary amine, monoethanolamine, while a higher ratio of ethylene oxide will lead to increased yields of di- and triethanolamine.

The commercial production of ethanolamines became significant after 1945 due to the large-scale availability of ethylene oxide. nih.gov The process involves the reaction of ethylene oxide and excess ammonia, which is often accelerated by the presence of water. nih.gov

Purification and Isolation Techniques for Monomer Characterization

Following the synthesis of this compound, purification and isolation are crucial steps to obtain a monomer of high purity, which is essential for its subsequent polymerization and application. The choice of purification technique depends on the synthetic method employed and the nature of the impurities present.

For the product obtained from the direct esterification of triethanolamine and methacrylic acid, a common purification method is chromatography . Specifically, isolation by chromatography over basic alumina (B75360) has been reported to yield triethanolamine trimethacrylate with a purity of 99.0%. prepchem.com This technique is effective in separating the desired product from the excess methacrylic acid, catalyst, and any byproducts.

In the case of transesterification, where a heterogeneous catalyst is used, the initial purification step involves the filtration of the reaction mixture to remove the solid catalyst. google.com Subsequently, vacuum distillation is employed to remove the low-boiling compounds, which include the solvent and any unreacted methyl methacrylate. google.com

The purity of the final product can be characterized by various analytical techniques, including:

High-Performance Liquid Chromatography (HPLC): To determine the amount of residual monomer and the presence of any impurities. nih.gov

Spectroscopic Methods (e.g., NMR, IR): To confirm the chemical structure of the synthesized ester.

Derivatization Strategies for Tailored Monomer Functionality

While this compound is a trifunctional monomer that readily undergoes polymerization to form cross-linked networks, derivatization strategies can be employed to introduce additional functionalities and tailor the monomer's properties for specific applications. The presence of the tertiary amine in the core of the molecule and the three methacrylate groups provide sites for chemical modification.

Derivatization can be approached in two main ways: modification of the triethanolamine precursor before esterification, or chemical alteration of the final methacrylate monomer.

Given the multifunctional nature of this compound, it can be used as a building block in more complex polymer architectures. For instance, the methacrylate groups can participate in controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, to create well-defined polymer structures.

Furthermore, the tertiary amine at the core of the molecule can be quaternized to introduce a positive charge, leading to the formation of cationic monomers. These cationic monomers can be useful in applications such as gene delivery or as antimicrobial agents.

While specific derivatization strategies for this compound are not extensively detailed in the provided search results, the general principles of methacrylate and tertiary amine chemistry suggest numerous possibilities for creating novel monomers with tailored functionalities. The versatility of the methacrylate backbone chemistry allows for the incorporation of a wide range of chemical and physical properties. allnex.com

Functionalization of the Nitrilotriethylene Moiety

The nitrilotriethylene core, derived from tris(2-aminoethyl)amine (B1216632) (TREN), contains a central tertiary amine that is a key locus for chemical reactions. wikipedia.org The reactivity of this central nitrogen atom, as well as the primary amine precursors to the final ester, allows for a range of functionalization strategies.

One significant pathway for modification involves reactions at the tertiary amine center. Tertiary amines are known to act as catalysts in various chemical processes, including polymerization reactions. epa.gov The tertiary amine in this compound can influence its own polymerization or copolymerization with other monomers. Furthermore, the central amine can be quaternized to introduce a permanent positive charge, thereby altering the molecule's solubility and ionic characteristics.

Another approach to functionalizing the core involves modifying the precursor molecule, TREN, before the esterification with methacrylic acid or its derivatives. The primary amine groups of TREN are highly reactive and can undergo various transformations. For instance, reductive amination with formaldehyde (B43269) can be used to synthesize N-methylated derivatives like tris[2‐(dimethylamino)ethyl]amine (Me6TREN). researchgate.net Subsequent conversion of the hydroxyl groups (after an initial reaction with ethylene oxide) to methacrylates would yield a functionalized monomer with altered basicity and coordination properties.

The central tertiary amine also imparts chelating properties to the molecule, allowing it to form stable complexes with various transition metals. wikipedia.org This capability can be exploited to create metal-containing polymers or materials where the metal center can introduce catalytic, magnetic, or optical functionalities.

Table 1: Potential Functionalization Reactions of the Nitrilotriethylene Moiety

| Reaction Type | Reagents/Conditions | Resulting Functional Group | Potential Application |

| Quaternization | Alkyl halides (e.g., CH₃I) | Quaternary ammonium (B1175870) salt | Polyelectrolytes, antimicrobials |

| N-Oxidation | Oxidizing agents (e.g., H₂O₂) | Amine N-oxide | Surfactants, stabilizers |

| Metal Coordination | Transition metal salts (e.g., CuCl₂) | Metal-ligand complex | Catalysis, functional materials |

| Precursor N-Alkylation | Formaldehyde, reducing agent (on TREN) | Tertiary amine arms (e.g., -N(CH₃)₂) | Altered basicity, polymer properties |

Chemical Modifications of Methacrylate Ester Groups

The three methacrylate ester groups on the molecule represent another avenue for chemical modification. The primary method for altering these groups is through transesterification, a reaction that involves the exchange of the alcohol portion of the ester.

Transesterification of methacrylate esters, particularly those containing tertiary amines, can be performed under relatively mild conditions. For instance, the reaction of tertiary amine methacrylates with alcohols like methanol can lead to the formation of methyl methacrylate and the corresponding trialcohol, nitrilotriethylene (triethanolamine). researchgate.net This process is often catalyzed by acids or bases. The susceptibility of tertiary amine-containing monomers to transesterification, especially in alcohol solvents like methanol, is a critical consideration during polymerization and processing. researchgate.net

This reactivity allows for the post-synthesis modification of polymers created from this compound. By treating such a polymer with a different alcohol, the pendant side chains can be chemically altered, changing the physical and chemical properties of the material. For example, reaction with a long-chain alcohol could increase the hydrophobicity of the polymer, while reaction with a poly(ethylene glycol) monomethyl ether could enhance its hydrophilicity and biocompatibility.

Table 2: Transesterification of Methacrylate Esters

| Reactant Alcohol | Catalyst | Conditions | Product Alcohol | Product Ester |

| Methanol | Acid or Base | Mild heating | Triethanolamine | Methyl Methacrylate |

| Ethanol | Acid or Base | Mild heating | Triethanolamine | Ethyl Methacrylate |

| Long-chain alcohol | Acid or Base | Varies | Triethanolamine | Long-chain Methacrylate |

The double bond within the methacrylate group is also reactive, primarily through polymerization. However, other chemical reactions such as Michael additions can occur. For instance, primary amines can react with the activated alkene of a methacrylate group in an aza-Michael addition. rsc.org While this is a common reaction, it often competes with polymerization.

Polymerization Mechanisms and Kinetics of Methacrylic Acid, Nitrilotriethylene Ester

Free Radical Polymerization of Multifunctional (Meth)acrylates

Free radical polymerization is a common method for curing multifunctional (meth)acrylates. The process involves the generation of free radicals that initiate a chain reaction with the monomer's vinyl groups, leading to rapid network formation.

Initiation Systems: Thermal, Photo, and Redox Initiators

The initiation of polymerization can be achieved through various methods, each with its own characteristics.

Thermal Initiators: These compounds decompose at elevated temperatures to generate free radicals. For methacrylates, common thermal initiators include peroxides and azo compounds. allnex.comkarenz.jp The exothermicity of the polymerization process itself can contribute to the decomposition of the thermal initiator, leading to enhanced polymerization rates. mdpi.comresearchgate.net The choice of a thermal initiator is guided by its decomposition temperature, which should be appropriate for the specific processing conditions.

Photoinitiators: Photopolymerization is initiated by irradiating the monomer formulation containing a photoinitiator with light of a suitable wavelength, typically in the UV or visible range. researchgate.netrsc.org Photoinitiators can be classified as Type I (cleavage) or Type II (hydrogen abstraction). mdpi.comgoogle.com For multifunctional methacrylates, two-component photoinitiating systems, often consisting of a photosensitizer and a co-initiator, can be highly effective. rsc.org The presence of tertiary amines, such as the nitrilotriethylene core of the monomer , can have a synergistic effect with certain photoinitiators, enhancing the rate of initiation. acs.org

Redox Initiators: Redox initiation systems generate radicals through an oxidation-reduction reaction between two components at ambient temperatures. A classic example is the combination of a peroxide (oxidizing agent) and a tertiary amine (reducing agent). nih.gov Given the tertiary amine structure of methacrylic acid, nitrilotriethylene ester, it can potentially act as a co-initiator in a redox system. For instance, systems like benzoyl peroxide paired with a tertiary amine are known to efficiently initiate the polymerization of methacrylate (B99206) monomers. nih.gov Other redox systems for methacrylates include combinations of silanes with metal complexes. mdpi.com

Propagation and Crosslinking Kinetics

Once initiated, the polymerization proceeds through propagation, where monomer molecules are successively added to the growing radical chain. In the case of multifunctional monomers like this compound, the presence of multiple methacrylate groups leads to the formation of a crosslinked network.

The kinetics of propagation in multifunctional methacrylate systems are complex. Initially, the polymerization behaves similarly to that of monofunctional methacrylates. However, as the reaction progresses, the viscosity of the system increases significantly, and the mobility of the reacting species becomes restricted. This leads to diffusion-controlled reactions, where the rate of polymerization is limited by the diffusion of monomers and macroradicals. imaging.org The functionality of the monomer plays a significant role; higher functionality generally leads to a faster onset of diffusion control. imaging.org

Termination Mechanisms and Gel Point Phenomenon

Termination of the growing polymer chains in free radical polymerization typically occurs through combination or disproportionation. In the polymerization of multifunctional methacrylates, termination becomes diffusion-controlled at very low conversions due to the restricted mobility of the large macroradicals. imaging.org As the network forms, the primary termination mechanism shifts to reaction diffusion, where the radical end of a chain moves through propagation until it comes into proximity with another radical for termination. nih.gov

The gel point is a critical stage in the polymerization of multifunctional monomers, marking the transition from a viscous liquid to an elastic solid. wikipedia.org It is characterized by the formation of an infinite polymer network. wikipedia.org The conversion at which the gel point occurs is dependent on factors such as the monomer functionality, initiator concentration, and the presence of chain transfer agents. nih.gov For multifunctional methacrylates, the gel point is typically reached at low monomer conversions. nih.gov The Flory-Stockmayer model can be used to predict the critical conversion at the gel point based on the functionality of the monomers. acs.orgyoutube.com

Controlled/Living Radical Polymerization (CLRP) Approaches

Controlled/living radical polymerization (CLRP) techniques offer the ability to synthesize polymers with well-defined architectures, controlled molecular weights, and narrow molecular weight distributions. These methods are based on establishing a dynamic equilibrium between active propagating radicals and dormant species.

Atom Transfer Radical Polymerization (ATRP) of Methacrylate Esters

Atom Transfer Radical Polymerization (ATRP) is a versatile CLRP method that has been successfully applied to a wide range of methacrylate monomers. The presence of a tertiary amine group in this compound, is particularly relevant for ATRP. Tertiary amines can act as ligands for the copper catalyst, and in some cases, can enhance the catalytic activity of the ATRP system. researchgate.net However, the tertiary amine functionality can also compete with the intended ligand for coordination to the copper center, potentially affecting the control over the polymerization. acs.orgacs.org

The Cu(0)-mediated ATRP has been shown to be a promising method for the polymerization of tertiary amine-containing methacrylates under aqueous conditions, demonstrating good control over molecular weight and low polydispersity. acs.orgacs.org This approach could be particularly suitable for this compound.

| Monomer | Initiator | Catalyst/Ligand | Solvent | Temperature (°C) | Đ (PDI) | Reference |

| 2-(Dimethylamino)ethyl methacrylate (DMAEMA) | Methyl 2-bromopropionate | Cu(0)/Cu(II)Br₂/Me₆TREN | Water | 25 | 1.14 | acs.orgacs.org |

| 2-(Diethylamino)ethyl methacrylate (DEAEMA) | α-Bromophenylacetic acid | Cu(0)/Cu(II)Br₂/Me₆TREN | Water (pH 3.5) | 25 | < 1.2 | acs.org |

| 2-(Diisopropylamino)ethyl methacrylate (DPAEMA) | α-Bromophenylacetic acid | Cu(0)/Cu(II)Br₂/Me₆TREN | Water (pH 3.5) | 25 | < 1.2 | acs.org |

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization

Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization is another powerful CLRP technique that is tolerant to a wide variety of functional groups. The polymerization of tertiary amine-containing methacrylates via RAFT has been successfully demonstrated. researchgate.netnih.gov The choice of the RAFT agent, particularly the Z and R groups, is crucial for achieving good control over the polymerization of methacrylates. mdpi.com

For this compound, a trithiocarbonate-based RAFT agent would likely be a suitable choice. The polymerization kinetics would be influenced by the concentrations of the initiator and the RAFT agent. It has been shown that for tertiary amine-containing methacrylates, homopolymerizations can proceed in a controlled manner, as evidenced by linear kinetic plots and a linear evolution of molecular weight with conversion. researchgate.net Photo-induced RAFT polymerization in the presence of a tertiary amine catalyst has also been reported as an effective method for methacrylates. bohrium.comresearchgate.net

| Monomer | RAFT Agent | Initiator | Conditions | Đ (PDI) | Reference |

| 1,3-bis(dimethylamino)propan-2-yl methacrylate | 1-Methyl-1-cyanoethyl dithiobenzoate | AIBN | Bulk, 70 °C | < 1.3 | researchgate.net |

| 2-((2-(2-(dimethylamino)ethoxy)ethyl) methylamino)ethyl acrylate (B77674) | 1-Methyl-1-cyanoethyl dithiobenzoate | AIBN | Bulk, 70 °C | < 1.3 | researchgate.net |

| Oligo(ethylene glycol) methyl ether methacrylate / Tertiary amine methacrylate | Azide-functionalized trithiocarbonate | Low-temperature initiator | Solution | ~1.2-1.4 | nih.govuni-mainz.de |

Nitroxide-Mediated Polymerization (NMP)

Nitroxide-Mediated Polymerization (NMP) represents a controlled radical polymerization (CRP) technique that can be used to synthesize polymers with well-defined architectures. However, its application to methacrylate monomers, including multifunctional variants like this compound, presents significant challenges. nih.gov The primary obstacle is the propensity for side reactions, particularly disproportionation termination, which becomes more pronounced at the high temperatures typically required for NMP. scirp.org

Successful NMP of methacrylates often necessitates specific strategies to mitigate these side reactions. nih.gov One approach involves the use of photo-induced NMP, which can be conducted at room temperature, thereby reducing the likelihood of thermally induced side reactions. scirp.org This method utilizes azo initiators in conjunction with a nitroxide mediator, such as 4-methoxy-2,2,6,6-tetramethylpiperidine-1-oxyl (MTEMPO), and may be accelerated by photo-acid generators. scirp.org

The choice of the nitroxide mediator is critical. While 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) is a common mediator, others like SG1 have been investigated to improve control over methacrylate polymerization. nih.govrsc.org Despite these advances, achieving a well-controlled polymerization of methacrylic esters via NMP remains a complex task, often resulting in polymers with broader molecular weight distributions compared to other monomer systems. nih.govscirp.org For multifunctional methacrylates, the complexity increases due to the potential for intramolecular crosslinking and gelation at low conversions.

Photopolymerization and UV-Curing Dynamics

Photopolymerization is a widely utilized method for curing multifunctional methacrylates due to its rapid reaction rates at ambient temperatures and spatial and temporal control. nih.gov The process involves the use of a photoinitiator that, upon absorption of UV radiation, generates reactive species (free radicals) that initiate polymerization. nih.gov

The selection of an appropriate photoinitiator is critical for achieving desired curing characteristics, including cure speed and depth. windows.netmdpi.com The choice depends on several factors, such as the resin chemistry, the specific monomers used, the type of UV lamp, and the presence of pigments or fillers. windows.net Photoinitiators are broadly classified into two types: Type I (cleavage) and Type II (hydrogen abstraction).

For clear, unpigmented coatings of multifunctional methacrylates, alpha-hydroxyketones are often preferred for their effectiveness in surface curing. windows.net For thicker sections or pigmented systems, where UV light penetration is limited, a combination of photoinitiators is often employed. windows.net Bis acyl phosphine (B1218219) oxide (BAPO) type photoinitiators, for instance, are effective for through-curing because their absorption characteristics extend into the short visible region of the UV spectrum. windows.net The efficiency of the initiation process is also dependent on the photoinitiator concentration; higher concentrations generally lead to faster nominal reaction rates. imaging.org

| Photoinitiator Type | Common Examples | Key Characteristics | Typical Application |

| Alpha-Hydroxyketones | Irgacure 184, Darocur 1173 | Highly efficient, non-yellowing, good for surface cure. windows.netadditivesforpolymer.com | Clear, unpigmented coatings. windows.net |

| Bis Acyl Phosphine Oxides (BAPO) | Irgacure 819 | Effective for through cure, photobleaching properties. windows.netadditivesforpolymer.com | Pigmented systems, thicker sections. windows.net |

| Alpha-Aminoketones | Irgacure 369, Irgacure 907 | Absorption extends into the short visible spectrum. windows.netadditivesforpolymer.com | Intermediate thick section coatings. windows.net |

The intensity of the UV light source has a direct and significant impact on the photopolymerization rate and the final monomer conversion. nih.govnih.gov Generally, increasing the light intensity leads to a higher concentration of initiating radicals, which in turn accelerates the polymerization rate. imaging.orgnih.govkpi.ua This often results in a higher final degree of conversion. imaging.orgnih.gov

However, the relationship is not always linear, and excessively high light intensities can have detrimental effects. researchgate.net High intensity can lead to very rapid network formation, which may trap radicals and limit mobility, thereby slowing the reaction rate at higher conversions. researchgate.netacs.org It can also cause significant heating of the sample, which can affect the final structure and properties of the polymer network. researchgate.net Studies on multifunctional methacrylates have shown that while an increased incident light intensity results in an increased shrinkage rate, it does not always lead to a statistically significant increase in the final volume shrinkage or conversion. nih.gov The optimal light intensity is therefore a balance between achieving a rapid cure and ensuring the formation of a well-structured, fully cured polymer network. nih.gov

| Light Intensity | Effect on Polymerization Rate | Effect on Final Conversion | Potential Issues |

| Low | Slower reaction rate. nih.gov | May be lower than at higher intensities. nih.gov | Incomplete curing if intensity is too low. |

| Moderate | Faster reaction rate. imaging.orgkpi.ua | Generally higher final conversion. imaging.orgnih.gov | Optimal for balancing speed and network formation. |

| High | Very rapid initial rate. nih.gov | Can decrease at very high intensities due to radical trapping. nih.govacs.org | Rapid vitrification, potential for trapped radicals, sample heating. researchgate.net |

Kinetic Studies of Polymerization

Kinetic studies are essential for understanding the reaction behavior of multifunctional monomers like this compound. These studies typically involve measuring the rate of polymerization and the degree of monomer conversion under various conditions.

The polymerization of multifunctional methacrylates exhibits characteristic kinetic profiles. kpi.ua The reaction rate typically shows an initial rapid increase to a maximum, followed by a decrease as the network vitrifies and reaction becomes diffusion-controlled. imaging.orgkpi.ua This autoacceleration (gel effect) is a hallmark of bulk polymerization of methacrylates. researchgate.net

Several techniques are used to monitor these kinetics in real-time. Photo-differential scanning calorimetry (Photo-DSC) measures the heat evolved during the exothermic polymerization reaction, which is directly proportional to the rate of polymerization. rsc.org Fourier-transform infrared (FTIR) spectroscopy can be used to track the disappearance of the methacrylate C=C double bond peak (around 1637 cm⁻¹), providing a direct measure of monomer conversion over time. imaging.orgnih.gov

The final conversion in these highly crosslinked systems is often incomplete due to the restricted mobility of reactive groups within the vitrified polymer network. imaging.org The onset of diffusion-controlled propagation is a key factor that limits the final conversion. imaging.org

The kinetics of polymerization are highly sensitive to the initial formulation and reaction conditions.

Monomer and Crosslinker Concentration: As this compound is a trifunctional crosslinking monomer, its concentration directly defines the crosslink density of the resulting polymer. mdpi.com In formulations with other monomers, increasing the concentration of the multifunctional crosslinker generally leads to an earlier onset of the gel effect and can result in a lower final conversion because the system vitrifies at an earlier stage of the reaction. researchgate.netnih.gov The increased crosslink density enhances the rigidity and solvent resistance of the final polymer but can also lead to increased polymerization shrinkage stress. kpi.ua

| Parameter | Effect on Polymerization Kinetics |

| Increasing Monomer/Crosslinker Concentration | Increases crosslink density; leads to earlier onset of autoacceleration (gel effect); may decrease final conversion due to early vitrification. researchgate.netnih.gov |

| Increasing Temperature | Increases rates of initiation, propagation, and termination; accelerates overall reaction rate; enhances mobility in the diffusion-controlled regime, potentially increasing final conversion. kpi.uaump.edu.my |

Heat of Polymerization Analysis

This compound is a trifunctional methacrylate, meaning it has three polymerizable methacrylate groups per molecule. The heat of polymerization is expected to be approximately three times that of a monofunctional methacrylate, adjusted for the specific molecular environment. For monofunctional methacrylates, the heat of polymerization typically falls in the range of -57 to -60 kJ/mol per methacrylate group.

Factors Influencing the Heat of Polymerization:

Several factors can influence the heat of polymerization of a specific monomer:

Steric Hindrance: Increased steric hindrance around the double bond can decrease the heat of polymerization. The bulky nitrilotriethylene ester group may have a slight influence on the ΔHₚ compared to simpler alkyl methacrylates.

Monomer Structure and Flexibility: The flexibility of the monomer unit can impact the polymerization process. More flexible monomers may exhibit different polymerization kinetics and heat flow characteristics compared to rigid structures. nih.gov

Comparison with Structurally Similar Compounds:

To estimate the heat of polymerization for this compound, it is useful to examine data for other multifunctional methacrylates.

| Compound Name | Number of Methacrylate Groups | Reported Heat of Polymerization (per mole of monomer) |

| Ethylene (B1197577) Glycol Dimethacrylate | 2 | Data not explicitly found as a numerical value |

| Trimethylolpropane (B17298) Trimethacrylate | 3 | Data not explicitly found as a numerical value |

While specific numerical values for the heat of polymerization of these multifunctional methacrylates were not found in the search results, studies on their polymerization behavior using techniques like differential scanning calorimetry (DSC) are available. nih.govkpi.ua These studies focus on the kinetics and extent of polymerization rather than reporting a molar enthalpy of polymerization. The rate of heat evolution during polymerization is directly proportional to the rate of conversion of the vinyl groups. nih.gov

For trifunctional acrylates, such as Trimethylolpropane triacrylate, a theoretical heat of polymerization of 78.2 kJ/mol per acrylic double bond has been used in kinetic studies. nih.gov Methacrylates generally exhibit a slightly lower heat of polymerization than their corresponding acrylates due to the presence of the alpha-methyl group.

Given that monofunctional methacrylates have a heat of polymerization around -58 kJ/mol, a reasonable estimation for a trifunctional methacrylate like this compound would be in the range of -170 to -180 kJ/mol, assuming no significant electronic or steric effects from the nitrilotriethylene core. However, this remains a theoretical estimation, and experimental determination via calorimetry would be necessary for an accurate value.

Experimental Techniques for Determination:

The heat of polymerization is typically determined experimentally using calorimetric techniques, with Differential Scanning Calorimetry (DSC) being a common method. nih.govkpi.ua In a DSC experiment, the heat flow to or from a sample is measured as a function of temperature or time. For polymerization studies, the monomer, mixed with a suitable initiator, is heated in the DSC, and the exothermic peak corresponding to the polymerization reaction is recorded. The total heat evolved is proportional to the total number of double bonds that have reacted.

Polymer Network Structure and Morphology

Crosslinking Density and Network Topology

The polymerization of methacrylic acid, nitrilotriethylene ester, leads to the formation of a three-dimensional polymer network. The properties of this network are fundamentally determined by its crosslinking density and topology.

Theoretical Models for Network Formation

The formation of polymer networks from multifunctional monomers like this compound, can be described by various theoretical models. Free radical polymerization of such monomers results in complex, heterogeneous networks. researchgate.net Kinetic models can be employed to understand how pendant double bonds react during polymerization and to characterize the formation of cyclic structures. researchgate.net

For multifunctional methacrylates, the network formation is influenced by factors such as the size of the crosslinking agent and the conditions of polymerization. For instance, increasing the solvent concentration during polymerization can lead to an increase in the number of cycles formed. researchgate.net The Flory-Stockmayer theory is a classical model that can predict the gel point, which is the transition from a liquid to a solid network. However, for densely crosslinked systems, deviations from this ideal model are common due to the early onset of intramolecular cyclization and microgel formation.

Experimental Characterization of Crosslink Density

The crosslink density of a polymer network is a measure of the number of crosslinks per unit volume. It is a critical parameter that influences the mechanical and thermal properties of the material. researchgate.net Several experimental techniques can be used to characterize the crosslink density of polymers derived from this compound.

Dynamic Mechanical Analysis (DMA): DMA is a powerful technique for determining the viscoelastic properties of crosslinked polymers. icm.edu.pl From the storage modulus (E') in the rubbery plateau region, the crosslink density (q) and the average molecular weight between crosslinks (Mc) can be calculated using the theory of rubber elasticity. icm.edu.pl The glass transition temperature (Tg) is also determined, which increases with higher crosslink density. icm.edu.pl

Swelling Experiments: The equilibrium swelling of a crosslinked polymer in a suitable solvent is inversely related to its crosslink density. rsc.org The Flory-Rehner equation is commonly used to calculate the crosslink density from swelling data. rsc.orgub.edu This method provides an effective measure of the distance between crosslinks. rsc.org

Sol-Gel Analysis: This technique involves extracting the soluble (sol) fraction of the polymer network. The insoluble, crosslinked portion is the gel fraction. A higher gel fraction generally indicates a higher degree of crosslinking. rsc.org

Below is an illustrative data table showing the expected relationship between the concentration of a trifunctional methacrylate (B99206) crosslinker and the resulting network properties, based on general knowledge of polymethacrylate (B1205211) systems.

| Parameter | Low Crosslinker Concentration | High Crosslinker Concentration |

| Glass Transition Temperature (Tg) | Lower | Higher |

| Rubbery Modulus (E') | Lower | Higher |

| Average Molecular Weight between Crosslinks (Mc) | Higher | Lower |

| Equilibrium Swelling Ratio | Higher | Lower |

Microstructure and Nanostructure of Polymerized Systems

The microstructure and nanostructure of polymer networks formed from this compound, are complex and play a significant role in determining the material's bulk properties.

Homogeneity and Heterogeneity of Networks

Polymer networks formed from the free-radical polymerization of multifunctional monomers are inherently heterogeneous. mdpi.com This heterogeneity can arise from several factors, including:

Topological Heterogeneity: Variations in the connectivity of the network, including the presence of loops, dangling chain ends, and regions of high and low crosslink density.

Spatial Heterogeneity: Non-uniform distribution of crosslinks in space, leading to density fluctuations within the material.

The conditions during polymerization, such as the solvent quality, can significantly impact the degree of heterogeneity. For example, polymerization in a poor solvent can lead to a more compact and less cyclized network structure. researchgate.net The heterogeneity of the network can be investigated using techniques like Cryo-Scanning Electron Microscopy (Cryo-SEM) and Atomic Force Microscopy (AFM). researchgate.net

Phase Separation Phenomena in Copolymers

When this compound is copolymerized with other monomers, phase separation can occur, leading to distinct domains within the polymer network. This is particularly relevant when the comonomers have different polarities or chemical structures. tu-chemnitz.de Phase separation can occur at the nano- or micro-scale and significantly influences the optical and mechanical properties of the resulting material. tu-chemnitz.de

For instance, in the formation of porous copolymers, a pore-forming diluent can induce phase separation during polymerization. The thermodynamic quality of the solvent plays a crucial role; a better solvent can delay phase separation, leading to a different porous structure. mdpi.com The resulting morphology can range from a homogeneous network to a macroporous structure with interconnected pores. researchgate.net

Interpenetrating Polymer Networks (IPNs) Incorporating this compound

The synthesis of an IPN involves first forming a crosslinked network from one monomer, which is then swollen with a second monomer and its crosslinker, followed by in-situ polymerization of the second network. rsc.org The properties of the resulting IPN are not just an average of the individual networks but can be synergistic, exhibiting enhanced mechanical strength or thermal stability. researchgate.net

The degree of phase separation in IPNs is a critical factor influencing their properties. The crosslink density of the first network can control the domain size of the second network. researchgate.net For example, in IPNs of poly(methacrylic acid) and polyacrylamide, phase separation at the nano-level has been observed, with domains of polyacrylamide finely dispersed within the poly(methacrylic acid) matrix. researchgate.net

The incorporation of a highly crosslinked network from this compound into an IPN can be expected to significantly influence the final morphology and properties. The trifunctional nature of this monomer would create a rigid and densely crosslinked primary network, which would, in turn, affect the formation and domain size of the second interpenetrating network.

Graft Copolymerization and Surface Modification

Graft copolymerization is a powerful technique to modify the properties of polymers by attaching side chains (grafts) of a different chemical nature onto a main polymer backbone. While specific research detailing the direct use of this compound as a monomer for "grafting from" or "grafting to" a surface is limited in publicly available literature, its inherent reactivity as a trifunctional methacrylate provides a theoretical basis for its application in such modifications.

Multifunctional monomers like nitrilotriethylene trimethacrylate are primarily utilized as crosslinking agents. In the context of graft copolymerization, it could theoretically be incorporated in small amounts during the polymerization of a primary monomer to introduce branching points along the polymer backbone. These branching points, containing unreacted methacrylate groups, could then serve as initiation sites for the growth of secondary polymer chains, a technique known as "grafting from."

Surface modification is another area where the properties of nitrilotriethylene trimethacrylate could be harnessed. By tethering this molecule to a substrate, a reactive surface with multiple methacrylate functionalities can be created. This functionalized surface can then be used to initiate the polymerization of other monomers, leading to the growth of a dense layer of polymer brushes. This approach is valuable for altering the surface properties of materials, such as wettability, biocompatibility, and adhesion.

Due to the scarcity of direct research on this compound in these specific applications, the following table outlines potential research avenues and expected outcomes based on the behavior of similar multifunctional methacrylates.

| Research Avenue | Description | Expected Outcome |

| "Grafting From" using Nitrilotriethylene Trimethacrylate | Incorporation of small quantities of nitrilotriethylene trimethacrylate into a polymer backbone, followed by initiation of a secondary monomer from the pendant methacrylate groups. | Formation of a graft copolymer with a branched and potentially crosslinked structure, leading to altered mechanical and thermal properties. |

| Surface-Initiated Polymerization from a Nitrilotriethylene Trimethacrylate-Functionalized Surface | Covalent attachment of nitrilotriethylene trimethacrylate to a substrate, followed by surface-initiated polymerization of a desired monomer. | Creation of a robust, crosslinked polymer coating with tailored surface properties. |

Molecular Weight Distribution of Soluble Fractions

In polymer networks formed using crosslinking agents like this compound, a portion of the polymer may remain soluble. This "soluble fraction" or "sol" consists of polymer chains that have not been incorporated into the infinite gel network. The molecular weight distribution (MWD) of this soluble fraction provides crucial insights into the polymerization kinetics and the structure of the resulting network.

The MWD of the sol fraction is influenced by several factors, including the initial monomer and initiator concentrations, the reactivity ratios of the comonomers (if any), and the concentration of the crosslinking agent. At the early stages of polymerization, before the gel point, the system consists entirely of soluble polymers of varying chain lengths. As the reaction progresses and crosslinking becomes more prevalent, larger molecules are formed, and eventually, an infinite network (the gel) is established. The remaining soluble portion typically consists of smaller, uncrosslinked or lightly branched polymer chains.

Characterization of the MWD of the soluble fraction is commonly performed using techniques like Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC). This method separates molecules based on their hydrodynamic volume, allowing for the determination of the number average molecular weight (Mn), weight average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).

| Sample ID | Crosslinker Concentration (%) | Mn ( g/mol ) | Mw ( g/mol ) | PDI |

| Polymer A | 1 | 50,000 | 100,000 | 2.0 |

| Polymer B | 2 | 45,000 | 95,000 | 2.1 |

| Polymer C | 5 | 30,000 | 70,000 | 2.3 |

Note: This data is illustrative. As the crosslinker concentration increases, it is generally expected that the soluble fraction will decrease, and the molecular weight of the soluble species will be lower, as more of the higher molecular weight chains are incorporated into the gel. The polydispersity might increase due to a broader range of branched and uncrosslinked species in the sol fraction.

Spectroscopic and Advanced Analytical Characterization Methodologies

Spectroscopic Analysis of Monomer and Polymer

Spectroscopic techniques are fundamental for elucidating the chemical structure and purity of both the monomer, methacrylic acid, nitrilotriethylene ester, and its resulting polymer.

Nuclear Magnetic Resonance (NMR) Spectroscopy) (¹H, ¹³C, 2D NMR)

NMR spectroscopy is a powerful tool for the structural analysis of organic molecules.

For the polymer , the NMR spectra would show characteristic changes upon polymerization. The signals corresponding to the vinyl protons and carbons in the monomer would disappear, and new signals corresponding to the saturated polymer backbone would appear. The broadening of NMR signals is also a typical feature of polymer spectra.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule.

For the monomer , the FTIR spectrum would be expected to show characteristic absorption bands for the C=O stretching of the ester group (around 1720 cm⁻¹), the C=C stretching of the vinyl group (around 1635 cm⁻¹), and the C-O stretching of the ester linkage.

Upon polymerization , the most significant change in the FTIR spectrum would be the disappearance or significant reduction of the C=C stretching band, indicating the consumption of the double bonds to form the polymer backbone. The strong C=O stretching band of the ester group would remain a prominent feature of the polymer spectrum.

Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds.

For the monomer , a strong Raman band corresponding to the C=C stretching vibration would be expected. The C=O stretching vibration would also be Raman active.

In the polymer spectrum, the intensity of the C=C band would decrease significantly upon polymerization, which can be used to monitor the conversion of the monomer to the polymer.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study electronic transitions in molecules.

The monomer , containing a methacrylate (B99206) group with a carbon-carbon double bond conjugated with a carbonyl group, would be expected to show a UV absorption maximum. The position of this maximum can be influenced by the solvent.

For the polymer , the disappearance of the C=C bond during polymerization would lead to a change in the UV-Vis spectrum, typically a decrease in absorbance at the wavelength corresponding to the π-π* transition of the conjugated system in the monomer.

Chromatographic Techniques for Purity and Reaction Monitoring

Chromatographic techniques are essential for assessing the purity of the monomer and for monitoring the progress of its synthesis.

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS)

GC is a technique used to separate and analyze volatile compounds. When coupled with a mass spectrometer (GC-MS), it allows for the identification of the separated components based on their mass-to-charge ratio.

For the monomer , GC would be a suitable method to determine its purity by separating it from any starting materials, byproducts, or solvents. The retention time of the monomer would be characteristic under specific GC conditions (e.g., column type, temperature program, carrier gas flow rate). GC-MS analysis would provide the mass spectrum of the monomer, which would show the molecular ion peak and characteristic fragmentation patterns, confirming its identity. This technique is particularly useful for monitoring the synthesis of the monomer to ensure the reaction has gone to completion.

Due to the high molecular weight and low volatility of the polymer , GC and GC-MS are not suitable techniques for its direct analysis. Pyrolysis-GC-MS, where the polymer is thermally degraded into smaller, volatile fragments before analysis, could be used to study the polymer's composition.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity of this compound, and for quantifying its presence in various mixtures. ecetoc.org The method separates components based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase. sielc.com

For methacrylate esters, reverse-phase HPLC is commonly employed. sielc.com In this mode, a nonpolar stationary phase is used with a more polar mobile phase. The separation of the ester can be achieved using a simple mobile phase consisting of acetonitrile, water, and an acidifier like phosphoric or formic acid to ensure good peak shape. sielc.comsielc.com Formic acid is often preferred for applications where the HPLC system is coupled with a mass spectrometer (HPLC-MS). sielc.comamericanlaboratory.com

A typical analysis involves injecting a small volume of the sample dissolved in a suitable solvent into the HPLC system. americanlaboratory.com The components are then separated on a column, such as a ZORBAX SB-AQ or Newcrom R1, and detected as they elute. sielc.come3s-conferences.org A Diode Array Detector (DAD) is frequently used, which can monitor absorbance over a range of wavelengths, providing additional specificity. e3s-conferences.org The method's performance is validated by establishing linearity over a concentration range, determining detection limits, and assessing recovery rates. e3s-conferences.org

| Parameter | Typical Value / Condition | Purpose |

|---|---|---|

| Stationary Phase (Column) | C18 Reverse-Phase (e.g., ZORBAX SB-AQ) | Separates components based on hydrophobicity. |

| Mobile Phase | Acetonitrile / Water with 0.1% Formic Acid | Elutes the sample components through the column. |

| Elution Mode | Isocratic or Gradient | Maintains constant (isocratic) or varied (gradient) mobile phase composition. |

| Flow Rate | 1.0 mL/min | Controls the speed of the separation. |

| Column Temperature | 45 °C | Ensures reproducible retention times and improves peak shape. |

| Injection Volume | 10 µL | The amount of sample introduced for analysis. |

| Detector | Diode Array Detector (DAD) or Mass Spectrometer (MS) | Detects and quantifies the eluting components. |

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC)

When this compound, is polymerized, the resulting polymer network possesses a distribution of molecular weights. Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the primary technique for characterizing this distribution. specificpolymers.com SEC separates polymer molecules based on their size, or more accurately, their hydrodynamic volume in solution. paint.org

The process involves dissolving the polymer in a suitable solvent, such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF), and passing it through columns packed with porous gel beads. specificpolymers.com Larger polymer chains cannot enter the pores and thus travel a shorter path, eluting from the column first. youtube.com Smaller chains penetrate the pores to varying degrees, taking a longer path and eluting later. youtube.com

The output from the detector, typically a differential refractometer (DRI), is a chromatogram showing signal intensity versus elution time. paint.org By calibrating the system with polymer standards of known molecular weight (e.g., polystyrene or poly(methyl methacrylate)), this chromatogram can be converted into a molecular weight distribution (MWD) curve. specificpolymers.com From this curve, key parameters are calculated:

Number-average molecular weight (Mn): The total weight of all polymer chains divided by the total number of chains.

Weight-average molecular weight (Mw): An average that gives more weight to heavier chains.

Polydispersity Index (PDI): The ratio of Mw to Mn (PDI = Mw/Mn), which indicates the breadth of the molecular weight distribution. intertek.com

As a trifunctional monomer, polymers of nitrilotriethylene trimethacrylate are expected to be highly branched or cross-linked. Branching significantly impacts a polymer's hydrodynamic volume, which can complicate SEC analysis and requires careful interpretation of results, often with the aid of advanced detectors like light scattering or viscometers. paint.orgnih.gov

| Component | Example | Function |

|---|---|---|

| Solvent (Mobile Phase) | Tetrahydrofuran (THF), Dimethylformamide (DMF) | Dissolves the polymer and carries it through the system. |

| Columns | Styragel®, PolarGel™ | Porous packing material that performs the size-based separation. |

| Calibration Standards | Polystyrene (PS), Poly(methyl methacrylate) (PMMA) | Used to create a calibration curve relating elution time to molecular weight. |

| Primary Detector | Differential Refractometer (DRI) | Measures the concentration of polymer eluting from the columns. |

| Advanced Detectors | Light Scattering (LS), Viscometer | Provide absolute molecular weight and information on polymer branching. |

Mass Spectrometry (MS) for Structural Elucidation and Degradation Product Identification

Mass Spectrometry (MS) is an indispensable tool for confirming the molecular structure of this compound, and for identifying its degradation products. MS measures the mass-to-charge ratio (m/z) of ionized molecules, providing a distinct molecular fingerprint.

For structural elucidation, soft ionization techniques like Electrospray Ionization (ESI) are used, often coupled with HPLC (HPLC-MS). americanlaboratory.com ESI allows the intact molecule to be ionized with minimal fragmentation, enabling the accurate determination of its molecular weight. For more detailed structural information, tandem mass spectrometry (MS/MS) is employed. nih.gov In an MS/MS experiment, a specific ion (the "parent" ion) is selected, fragmented through collision-induced dissociation (CID), and the resulting "daughter" ions are analyzed. The fragmentation pattern provides clues about the molecule's connectivity and functional groups, allowing for unambiguous structural confirmation. nih.gov

MS is also highly effective for identifying products formed during thermal or chemical degradation. uva.nl Samples can be heated in a pyrolyzer connected to a gas chromatograph-mass spectrometer (Py-GC-MS). The heat breaks down the polymer, and the volatile degradation products are separated by GC and identified by MS based on their mass spectra. For polymers of methacrylates, degradation can lead to the formation of the original monomer and other related compounds. uva.nl

| Parameter / Technique | Description | Application |

|---|---|---|

| Ionization Method | Electrospray Ionization (ESI), Electron Ionization (EI) | Generates charged ions from neutral molecules for MS analysis. |

| Mass Analyzer | Quadrupole, Time-of-Flight (TOF), Fourier Transform (FTMS) | Separates ions based on their mass-to-charge ratio (m/z). |

| Tandem MS (MS/MS) | Involves isolation and fragmentation of a parent ion to produce daughter ions. | Provides detailed structural information and helps differentiate isomers. |

| Hyphenated Techniques | HPLC-MS, GC-MS | Combines chromatographic separation with mass spectrometric detection for complex mixture analysis. |

X-ray Diffraction (XRD) for Crystallinity and Morphological Analysis

X-ray Diffraction (XRD) is the definitive technique for investigating the degree of crystallinity and crystal structure in polymeric materials derived from this compound. thermofisher.com Polymers are often semi-crystalline, meaning they consist of both ordered crystalline regions and disordered amorphous regions. utah.edu This morphology profoundly influences the material's mechanical and thermal properties. thermofisher.com

In an XRD experiment, a beam of X-rays is directed at the sample. The ordered atoms in the crystalline domains diffract the X-rays at specific angles according to Bragg's Law, producing sharp, high-intensity peaks in the diffraction pattern. utah.edu The amorphous regions, lacking long-range order, scatter the X-rays diffusely, resulting in a broad, hump-like feature known as an amorphous halo. utah.edu

The degree of crystallinity can be quantified by deconvoluting the diffraction pattern and calculating the ratio of the integrated area of the crystalline peaks to the total integrated area of the pattern (crystalline peaks + amorphous halo). utah.edu Different XRD methods provide information on different length scales:

Wide-Angle X-ray Scattering (WAXS): Probes atomic-scale ordering and is used to determine the crystal structure, identify phases, and measure crystallite size. researchwithrutgers.com

Small-Angle X-ray Scattering (SAXS): Probes larger-scale structures (nanometers to micrometers) and provides information on the morphology of crystalline lamellae and fibrillar structures. researchwithrutgers.com

| Pattern Feature | Information Provided |

|---|---|

| Sharp Bragg Peaks | Presence of crystalline domains. |

| Peak Position (2θ angle) | Interatomic spacing (d-spacing) within the crystal lattice. |

| Peak Area | Relative amount of a crystalline phase; used to calculate % crystallinity. |

| Broad Amorphous Halo | Presence of disordered, amorphous regions. |

| Peak Width | Related to the size of the crystallites (smaller crystallites cause broader peaks). |

Thermal Analysis (e.g., DSC, TGA) for Polymerization Behavior and Stability

Thermal analysis techniques are crucial for understanding how polymers of this compound, behave upon heating and for determining their operational temperature limits. The two most common methods are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Thermogravimetric Analysis (TGA) measures the change in a sample's mass as a function of temperature in a controlled atmosphere. researchgate.net It is the primary method for assessing thermal stability. mdpi.com A TGA curve plots percent weight loss versus temperature. The onset temperature of weight loss indicates the beginning of thermal degradation. The analysis can be run in an inert atmosphere (e.g., nitrogen) to study thermal decomposition or in an oxidizing atmosphere (e.g., air) to study oxidative stability. For polymethacrylates, decomposition often occurs in multiple stages, which may include the loss of side groups and subsequent breakdown of the polymer backbone. researchgate.net

Differential Scanning Calorimetry (DSC) measures the heat flow to or from a sample as it is heated, cooled, or held at a constant temperature. It is used to detect thermal transitions that involve a change in heat capacity or enthalpy. For a polymer, DSC can identify:

Glass Transition Temperature (Tg): The temperature at which the amorphous regions transition from a rigid, glassy state to a more flexible, rubbery state.

Crystallization Temperature (Tc): The temperature at which the polymer crystallizes upon cooling from the melt, observed as an exothermic peak.

Melting Temperature (Tm): The temperature at which the crystalline domains melt, observed as an endothermic peak.

Heat of Polymerization: For the monomer, DSC can be used to monitor the polymerization reaction, which is typically observed as a large exothermic event.

| Technique | Measurement | Key Information Obtained |

|---|---|---|

| TGA | Mass change vs. Temperature | Thermal stability, Onset of decomposition, Composition (e.g., residual mass). |

| DSC | Heat flow vs. Temperature | Glass transition (Tg), Melting (Tm), Crystallization (Tc), Heat of polymerization. |

Surface and Morphological Analysis (e.g., SEM, AFM)

The surface characteristics of a material are critical to its performance in many applications. Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) are powerful techniques for visualizing the surface topography and morphology of polymers at high resolution.

Scanning Electron Microscopy (SEM) uses a focused beam of electrons to scan the surface of a sample, generating images with magnifications up to several hundred thousand times. It provides detailed information about surface topography, roughness, and the shape and size of surface features. In composite materials containing polymers of nitrilotriethylene trimethacrylate, SEM can be used to visualize the distribution of different phases and assess the homogeneity of the material. researchgate.net

Atomic Force Microscopy (AFM) is a scanning probe microscopy technique that provides three-dimensional surface images with nanoscale resolution. pnnl.gov An AFM operates by scanning a sharp tip attached to a cantilever across the sample surface. The forces between the tip and the surface cause the cantilever to deflect, and this deflection is used to construct a topographic map of the surface. rsc.org Unlike SEM, AFM does not require a vacuum and can be operated in air or even in liquid, making it possible to image samples in their native environment. nih.gov It is exceptionally well-suited for quantifying surface roughness and characterizing nanoscale morphological features. nih.gov

| Feature | Scanning Electron Microscopy (SEM) | Atomic Force Microscopy (AFM) |

|---|---|---|

| Resolution | Typically 1-10 nm | Sub-nanometer to Angstrom level |

| Imaging Environment | High vacuum | Air, liquid, or vacuum nih.gov |

| Image Type | 2D projection of surface topography | True 3D topographic map pnnl.gov |

| Primary Information | Surface topography, elemental composition (with EDS) | High-resolution topography, surface roughness, mechanical properties (e.g., stiffness). pnnl.gov |

| Sample Preparation | Must be conductive (often requires coating) | Minimal preparation, no coating required. nih.gov |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Methacrylic acid, nitrilotriethylene ester

Quantum chemical calculations are instrumental in elucidating the electronic structure and intrinsic properties of a molecule. For this compound, these calculations would be crucial for understanding its reactivity and conformational preferences.

The electronic structure of this compound dictates its chemical behavior. Key reactivity descriptors that can be calculated using quantum chemical methods include the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), the HOMO-LUMO gap, and the molecular electrostatic potential (MEP).

While direct data for this compound is unavailable, studies on similar methacrylate (B99206) monomers can provide a general understanding. For instance, the electron-withdrawing nature of the ester groups and the presence of the tertiary amine would significantly influence the electron distribution. The nitrogen atom of the nitrilotriethylene core would likely be a site of high electron density, making it a potential center for electrophilic attack or coordination. Conversely, the α,β-unsaturated carbonyl system of the methacrylate groups would be susceptible to nucleophilic attack.

Table 1: Hypothetical Reactivity Descriptors for this compound based on Analogous Compounds

| Descriptor | Expected Value/Characteristic | Implication for Reactivity |

| HOMO Energy | Relatively high | Indicates susceptibility to oxidation and reaction with electrophiles. |

| LUMO Energy | Relatively low | Indicates susceptibility to reduction and reaction with nucleophiles. |

| HOMO-LUMO Gap | Moderate | Suggests a balance between kinetic stability and chemical reactivity. |

| Molecular Electrostatic Potential (MEP) | Negative potential around the nitrogen and oxygen atoms; Positive potential around the vinyl protons. | Guides the approach of reactants in chemical reactions. |

This table is illustrative and based on general principles of organic chemistry and data from analogous molecules. Actual values would require specific quantum chemical calculations.

The three-dimensional structure of this compound is complex due to the flexibility of the ethylene (B1197577) chains and the rotational freedom around the ester linkages. Conformational analysis would aim to identify the most stable (lowest energy) conformations of the molecule in the gas phase and in solution.

Density Functional Theory (DFT) calculations on the core structure, triethanolamine (B1662121), have shown that the molecule can adopt various conformations due to the flexibility of the C-C and C-N bonds. For this compound, the bulky methacrylate groups would introduce steric hindrance, further influencing the preferred geometry. It is expected that the molecule would adopt a conformation that minimizes steric repulsion between the methacrylate arms, likely a more extended or "open" structure.

Molecular Dynamics (MD) Simulations of Polymerization and Network Formation

Molecular dynamics simulations are a powerful tool for studying the dynamic processes of polymerization and the formation of crosslinked networks. Although no specific MD simulations for this compound were found, extensive research on other multifunctional methacrylates, such as trimethylolpropane (B17298) trimethacrylate (TMPTA), provides a solid foundation for understanding its expected behavior.

The initial stages of polymerization are governed by the diffusion of monomer molecules and free radicals. MD simulations can track the movement of individual molecules, providing insights into the diffusion coefficient and the frequency of reactive encounters. For a trifunctional monomer like this compound, the diffusion rate is expected to be lower than that of smaller, monofunctional methacrylates due to its larger size and molecular weight.

As the crosslinking reaction proceeds, the mobility of the growing polymer chains and remaining monomers becomes increasingly restricted. Simulations of similar systems have shown that the crosslinking process is often heterogeneous, leading to the formation of densely crosslinked microgels within a less dense matrix of unreacted monomers and linear polymer chains.

MD simulations can model the step-by-step process of polymer chain growth, including initiation, propagation, and termination steps. In the case of this compound, the presence of three methacrylate groups per molecule allows for the rapid formation of a three-dimensional network structure.

The evolution of the polymer network can be characterized by parameters such as the gel point (the point at which a continuous network is formed), the crosslink density, and the distribution of chain lengths between crosslinks. These parameters are critical in determining the final mechanical and thermal properties of the resulting polymer. Simulations of analogous multifunctional methacrylates have demonstrated that higher monomer functionality leads to a more rapid increase in viscosity and an earlier onset of gelation.

Table 2: Expected Trends in Polymerization of this compound from MD Simulations of Analogous Systems

| Parameter | Expected Trend | Influence on Polymer Properties |

| Monomer Diffusion | Decreases as polymerization proceeds. | Affects the rate of reaction and the homogeneity of the network. |

| Crosslink Density | Increases with conversion. | Directly correlates with the stiffness, strength, and thermal stability of the polymer. |

| Gel Point | Reached at a relatively low conversion. | Indicates the rapid formation of a solid, insoluble network. |

| Network Homogeneity | Potentially heterogeneous with microgel formation. | Can lead to variations in local mechanical properties. |

This table is based on general trends observed in the simulation of multifunctional methacrylate polymerization.

Density Functional Theory (DFT) Applications in Reaction Mechanism Prediction

DFT is a widely used computational method for investigating the mechanisms of chemical reactions, providing detailed information about transition states and reaction energy barriers. While a specific DFT study on the polymerization of this compound is lacking, DFT has been applied to understand the fundamental reaction steps in the polymerization of other acrylates and methacrylates.

For the free-radical polymerization of this compound, DFT could be used to predict the activation energies for the initiation, propagation, and termination steps. It could also be used to investigate the stereochemistry of the polymer chain and the relative stability of different tacticities.

Furthermore, DFT studies on the degradation of related ethanolamine (B43304) compounds can provide insights into the potential stability of the nitrilotriethylene core under various conditions. Such studies can help in predicting the long-term durability of polymers derived from this monomer. The ester linkages would likely be the most susceptible points for chemical degradation, particularly through hydrolysis.

Polymer Modeling and Simulation for Network Properties and Structure-Property Relationships

Theoretical and computational chemistry studies focusing on "this compound" and its resulting polymer networks are not extensively available in publicly accessible literature. The tri-functional nature of this monomer suggests that it would form a highly crosslinked polymer network. Modeling and simulation of such networks are crucial for predicting their mechanical, thermal, and chemical properties, thereby establishing essential structure-property relationships.